Cas no 992-78-9 (Ubiquinol)

Ubiquinol structure
Ubiquinol structure
Product Name:Ubiquinol
CAS No:992-78-9
Molecular Formula:C59H92O4
Molecular Weight:865.359380000001
MDL:MFCD11973816
CID:804705
PubChem ID:9962735

Ubiquinol Properties

Names and Identifiers

    • Coenzyme Q10-hydroquinone
    • Ubiquinol
    • Ubiquinol,Dihydrocoenzyme Q10
    • 1-((2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
    • Dihydrocoenzyme Q10
    • Reduced Coenzyme Q10
    • Reduced Ubiquinone Q10
    • Reduced ubiquinone-10
    • UBIQUINOL (Reduced coenzyme Q10)
    • Ubiquinol 50
    • 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methyl-benzene-1,4-diol
    • 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-1,4-benzenediol
    • Ubiquinol [WHO-DD]
    • DB11340
    • CoQ(,10)H(,2)
    • MFCD11973816
    • SCHEMBL18093396
    • 1,4-Benzenediol, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
    • NS00073031
    • ubiquinol-10
    • 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
    • UNII-M9NL0C577Y
    • AKOS032954205
    • UBIQUINOL [INCI]
    • CoQ10H2
    • SCHEMBL18093398
    • DTXSID90912840
    • Ubiquinol-10;CoQH2-10
    • CHEBI:64183
    • Ubiquinone hydroquinone
    • 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
    • 992-78-9
    • CoQH(,2)
    • 2-[(2E,6E,10E,14E,18E,22Z,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
    • M9NL0C577Y
    • UBIQUINOL [USP-RS]
    • EN300-21908365
    • ubiquinol(10)
    • coenzyme Q10-H2
    • 1,4-Benzenediol, 2-((2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl)-5,6-dimethoxy-3-methyl-
    • MDL: MFCD11973816
    • InChIKey: QNTNKSLOFHEFPK-UPTCCGCDSA-N
    • Inchi: InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
    • SMILES: Cc1c(c(c(c(c1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Computed Properties

  • Exact Mass: 864.699561g/mol
  • Surface Charge: 0
  • XLogP3: 20.2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 31
  • Monoisotopic Mass: 864.699561g/mol
  • Monoisotopic Mass: 864.699561g/mol
  • Topological Polar Surface Area: 58.9Ų
  • Heavy Atom Count: 63
  • Complexity: 1600
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 9
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • LogP: 18.47060
  • PSA: 58.92000
  • Boiling Point: 866.9±65.0 °C at 760 mmHg
  • Melting Point: 48-49°C
  • Vapor Pressure: 0.0±0.3 mmHg at 25°C
  • Flash Point: 478.1±34.3 °C
  • Solubility: Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly)
  • Color/Form: Yellowish orange solid
  • Density: 1.0±0.1 g/cm3

Ubiquinol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0066MA-1mg
1,4-Benzenediol, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
992-78-9 ≥90%
1mg
$273.00
A2B Chem LLC
AC87714-1mg
1,4-Benzenediol, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
992-78-9 ≥90%
1mg
$197.00 2024-07-18
Aaron
AR0066UM-50mg
1,4-Benzenediol, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
992-78-9 98%
50mg
$331.00 2025-01-23
abcr
AB531150-100 mg
Ubiquinol (reduced Coenzyme Q10), 95%; .
992-78-9 95%
100mg
€282.14 2023-06-14
Ambeed
A643701-5g
2-((2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
992-78-9 98+%
5g
$646.0
Enamine
EN300-21908365-0.05g
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylbenzene-1,4-diol
992-78-9
0.05g
$636.0 2023-09-16
TRC
U700500-1mg
Ubiquinol
992-78-9
1mg
$ 92.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
U913252-50mg
Ubiquinol
992-78-9 98%
50mg
¥1,698.00 2022-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-216037-1 mg
Ubiquinol,
992-78-9
1mg
¥3,761.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74460-1mg
Ubiquinol
992-78-9 98%
1mg
¥2422.00 2022-04-26

Ubiquinol Suppliers

LAI BO ( SHANG HAI ) SHENG HUA Technology Co., Ltd.
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(CAS:992-78-9)
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SHANG HAI YI JI Biotechnology Co., Ltd. XIAO SHOU BU
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(CAS:992-78-9)
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HU BEI SHI SHUN Biotechnology Co., Ltd.
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(CAS:992-78-9)
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SHANG HAI PU KE Biotechnology Co., Ltd.
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(CAS:992-78-9)
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:992-78-9)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:992-78-9)
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Phone:15026964105
Email:2881489226@qq.com

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